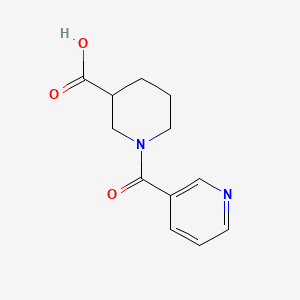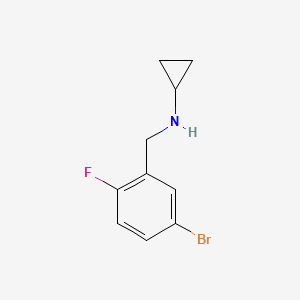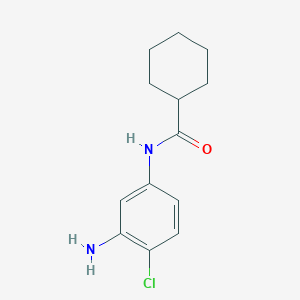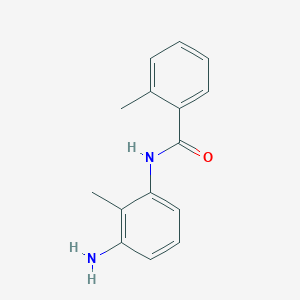
N-(3-Amino-2-methylphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-methylbenzamide, also known as AM2MB, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, organic chemistry, and biochemistry. AM2MB is a highly versatile molecule with a wide range of properties, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
Crystalline Forms and Therapeutic Applications
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide exhibits various crystalline forms that can be utilized in therapeutic applications. It has potential applications in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Spectroscopic Characterization and Structural Importance
- The compound is characterized using spectroscopic methods like NMR, IR, and GC-MS. Its structure, confirmed by X-ray analysis, is important due to its N,O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions (Mamari & Lawati, 2019).
Neurotropic and Psychotropic Profiling
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide shows potential in neurotropic and psychotropic profiling. Specific derivatives of this compound have demonstrated sedative effects and anti-amnesic activities, suggesting their potential in psychoactive therapies (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Properties
- Derivatives of this compound have been explored for their antibacterial properties. Certain derivatives exhibit significant minimum inhibitory concentration (MIC) values against bacterial strains, highlighting their potential in antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Cancer Treatment
- Specific forms of N-(3-Amino-2-methylphenyl)-2-methylbenzamide have been identified as kinesin spindle protein (KSP) inhibitors with potential as anticancer agents. They induce cell arrest in mitosis and lead to cell death, supporting their use in cancer treatment (Theoclitou et al., 2011).
Electrochemical Oxidation and Antioxidant Activity
- The electrochemical oxidation studies of amino-substituted benzamide derivatives, including N-(3-Amino-2-methylphenyl)-2-methylbenzamide, are significant in understanding their antioxidant activities and free radical scavenging potentials (Jovanović et al., 2020).
Thermal Stability Analysis
- Research on the thermal stability of derivatives of this compound, such as 2-amino-3,5-dichloro-N-methylbenzamide, provides insights into their safe handling and storage conditions. This information is crucial for both their laboratory and industrial applications (Cong & Cheng, 2021).
Synthesis and Characterization for Various Applications
- The synthesis and characterization of derivatives of N-(3-Amino-2-methylphenyl)-2-methylbenzamide are essential for their application in diverse fields, including the development of novel aromatic polyimides with potential industrial applications (Butt et al., 2005).
Molecular Structure and Intermolecular Interactions
- Understanding the molecular structure and intermolecular interactions of derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, is crucial in designing compounds with desired chemical and physical properties. This knowledge assists in the development of new materials and pharmaceuticals (Karabulut et al., 2014).
Antiviral Activity
- Some N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have shown promising antiviral activities against Enterovirus 71, making them potential candidates for antiviral drug development (Ji et al., 2013).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-3-4-7-12(10)15(18)17-14-9-5-8-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILDCCZCOKMBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

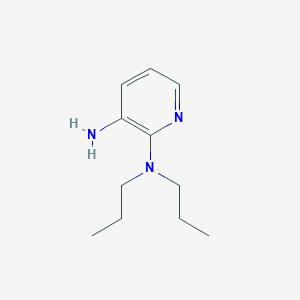

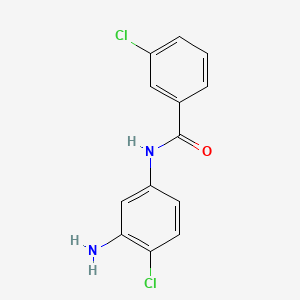
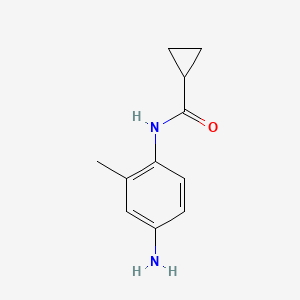
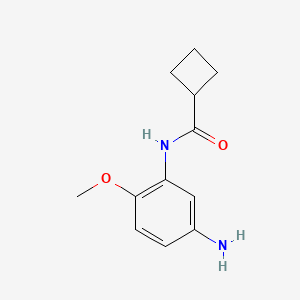
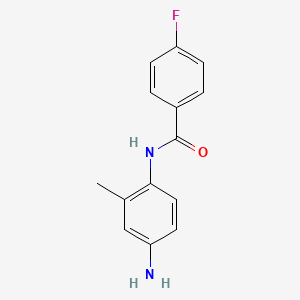
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)

